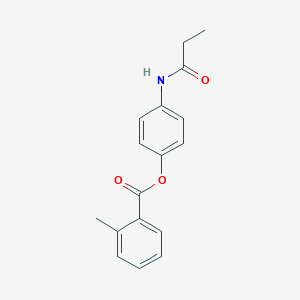![molecular formula C20H20N2O4 B267281 Methyl 4-{[2-(1-pyrrolidinylcarbonyl)anilino]carbonyl}benzoate](/img/structure/B267281.png)
Methyl 4-{[2-(1-pyrrolidinylcarbonyl)anilino]carbonyl}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-{[2-(1-pyrrolidinylcarbonyl)anilino]carbonyl}benzoate, also known as MPACB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of Methyl 4-{[2-(1-pyrrolidinylcarbonyl)anilino]carbonyl}benzoate is not fully understood, but it is believed to involve the inhibition of enzymes and the modulation of protein-protein interactions. Methyl 4-{[2-(1-pyrrolidinylcarbonyl)anilino]carbonyl}benzoate has been shown to bind to certain proteins and peptides, which can affect their function and activity.
Biochemical and Physiological Effects:
Methyl 4-{[2-(1-pyrrolidinylcarbonyl)anilino]carbonyl}benzoate has been shown to have various biochemical and physiological effects, depending on the specific application. In medicinal chemistry, Methyl 4-{[2-(1-pyrrolidinylcarbonyl)anilino]carbonyl}benzoate has been reported to exhibit anti-cancer, anti-inflammatory, and anti-microbial activity. In biochemistry, Methyl 4-{[2-(1-pyrrolidinylcarbonyl)anilino]carbonyl}benzoate has been used to study protein-protein interactions and enzyme activity. In materials science, Methyl 4-{[2-(1-pyrrolidinylcarbonyl)anilino]carbonyl}benzoate has been employed as a building block for the synthesis of functional materials with specific properties.
実験室実験の利点と制限
One of the main advantages of Methyl 4-{[2-(1-pyrrolidinylcarbonyl)anilino]carbonyl}benzoate is its versatility and potential for various applications. It can be easily synthesized and modified to suit specific research needs. However, one limitation of Methyl 4-{[2-(1-pyrrolidinylcarbonyl)anilino]carbonyl}benzoate is its potential toxicity and side effects, which must be carefully evaluated in any research application.
将来の方向性
There are several potential future directions for research on Methyl 4-{[2-(1-pyrrolidinylcarbonyl)anilino]carbonyl}benzoate. In medicinal chemistry, further studies could be conducted to investigate its potential as a drug candidate for specific diseases. In biochemistry, Methyl 4-{[2-(1-pyrrolidinylcarbonyl)anilino]carbonyl}benzoate could be used to study protein-protein interactions and enzyme activity in more detail. In materials science, Methyl 4-{[2-(1-pyrrolidinylcarbonyl)anilino]carbonyl}benzoate could be employed as a building block for the synthesis of new functional materials with specific properties. Overall, Methyl 4-{[2-(1-pyrrolidinylcarbonyl)anilino]carbonyl}benzoate has great potential for further research and development in various fields.
合成法
Methyl 4-{[2-(1-pyrrolidinylcarbonyl)anilino]carbonyl}benzoate can be synthesized through a multi-step process that involves the reaction of 4-aminobenzoic acid with pyrrolidine and then with N,N'-carbonyldiimidazole. The resulting product is then reacted with methyl 4-aminobenzoate to yield Methyl 4-{[2-(1-pyrrolidinylcarbonyl)anilino]carbonyl}benzoate.
科学的研究の応用
Methyl 4-{[2-(1-pyrrolidinylcarbonyl)anilino]carbonyl}benzoate has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, Methyl 4-{[2-(1-pyrrolidinylcarbonyl)anilino]carbonyl}benzoate has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. In biochemistry, Methyl 4-{[2-(1-pyrrolidinylcarbonyl)anilino]carbonyl}benzoate has been used as a probe to study the binding interactions of proteins and peptides. In materials science, Methyl 4-{[2-(1-pyrrolidinylcarbonyl)anilino]carbonyl}benzoate has been employed as a building block for the synthesis of functional materials.
特性
製品名 |
Methyl 4-{[2-(1-pyrrolidinylcarbonyl)anilino]carbonyl}benzoate |
|---|---|
分子式 |
C20H20N2O4 |
分子量 |
352.4 g/mol |
IUPAC名 |
methyl 4-[[2-(pyrrolidine-1-carbonyl)phenyl]carbamoyl]benzoate |
InChI |
InChI=1S/C20H20N2O4/c1-26-20(25)15-10-8-14(9-11-15)18(23)21-17-7-3-2-6-16(17)19(24)22-12-4-5-13-22/h2-3,6-11H,4-5,12-13H2,1H3,(H,21,23) |
InChIキー |
XVZKIQWYBUFKTK-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCCC3 |
正規SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-[4-(3-phenylpropoxy)phenyl]isonicotinamide](/img/structure/B267207.png)


![N-[3-(benzyloxy)phenyl]-2-furamide](/img/structure/B267212.png)



![2-(4-methoxyphenyl)-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B267219.png)
